molecular formula C18H36O4 B3369142 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane CAS No. 22743-71-1

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane

Cat. No.: B3369142
CAS No.: 22743-71-1
M. Wt: 316.5 g/mol
InChI Key: VBQCFYPTKHCPGI-UHFFFAOYSA-N
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Description

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is an organic peroxide compound with the molecular formula C18H36O4 and a molecular weight of 316.5 g/mol. This compound is known for its application as a radical initiator in polymerization processes and as a cross-linking agent in the production of various polymers and elastomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane typically involves the reaction of cyclohexanone with tert-amyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes a peroxidation reaction to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane undergoes various chemical reactions, including:

    Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.

    Oxidation: It can undergo oxidation reactions to form corresponding alcohols and ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Decomposition: Typically occurs at elevated temperatures (above 100°C) or in the presence of a catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Decomposition: Forms free radicals, which can further react to form polymers.

    Oxidation: Forms alcohols and ketones.

    Reduction: Forms corresponding alcohols.

Scientific Research Applications

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has several scientific research applications, including:

    Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.

    Material Science: Employed as a cross-linking agent in the production of elastomers and other polymeric materials.

    Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industrial Applications: Used in the production of various industrial products, including adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it an effective initiator and cross-linking agent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(tert-butylperoxy)cyclohexane
  • 1,1-Bis(tert-amylperoxy)cyclohexane
  • 1,1-Bis(tert-butylperoxy)cyclododecane

Uniqueness

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals at relatively lower temperatures makes it a preferred choice in certain polymerization and cross-linking applications.

Properties

IUPAC Name

1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCFYPTKHCPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561826
Record name 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22743-71-1
Record name 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Reactant of Route 2
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Reactant of Route 3
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Reactant of Route 4
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Reactant of Route 5
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Reactant of Route 6
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane

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